molecular formula C13H22N4O3S2 B5603819 1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5603819
M. Wt: 346.5 g/mol
InChI Key: OZWDMXUTZVXWHP-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H22N4O3S2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(butylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is 346.11333292 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has indicated that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds similar to 1-(butylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One such compound has demonstrated high antimicrobial activity, suggesting potential for further studies in this area (Kobzar, Sych, & Perekhoda, 2019).

Antidepressant and Cognitive Properties

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown potential for the design of selective 5-HT7 receptor ligands or multifunctional agents. This is relevant for extending a polypharmacological approach to the treatment of complex diseases like CNS disorders. Compounds synthesized in this context have demonstrated distinct antidepressant-like and pro-cognitive properties, warranting further exploration of N-alkylated arylsulfonamides for therapeutic use (Canale et al., 2016).

Anticancer Potential

A study focused on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized to evaluate them as anticancer agents. The compounds showed significant potential as anticancer agents, with certain derivatives demonstrating strong activity compared to reference drugs. This suggests a promising avenue for further research in anticancer therapies (Rehman et al., 2018).

Carbonic Anhydrase Inhibition

Compounds similar to 1-(butylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide have been studied for their inhibitory effects on human carbonic anhydrase isozymes. The findings showed that these compounds can effectively inhibit various isozymes, suggesting potential applications in the treatment of diseases related to these enzymes (Alafeefy et al., 2015).

Properties

IUPAC Name

1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S2/c1-3-4-9-22(19,20)17-7-5-11(6-8-17)12(18)14-13-16-15-10(2)21-13/h11H,3-9H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDMXUTZVXWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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